8-Chloronaphthalene-2-carboxaldehyde
Description
8-Chloronaphthalene-2-carboxaldehyde is a naphthalene derivative featuring a chlorine substituent at position 8 and an aldehyde functional group at position 2. Chlorinated naphthalene aldehydes are critical intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their electrophilic reactivity and aromatic stability .
Properties
IUPAC Name |
8-chloronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYQFNEGHZJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704793 | |
| Record name | 8-Chloronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904922-97-0 | |
| Record name | 8-Chloronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloronaphthalene-2-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of naphthalene followed by formylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated naphthalene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-chloronaphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 8-chloronaphthalene-2-methanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 8-Chloronaphthalene-2-carboxylic acid.
Reduction: 8-Chloronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloronaphthalene-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-chloronaphthalene-2-carboxaldehyde involves its reactivity due to the presence of both the chlorine atom and the aldehyde group. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 8-Chloronaphthalene-1-carboxaldehyde | 129994-50-9 | C₁₁H₇ClO | 190.63 | Aldehyde (position 1), Cl (8) | 334.7 (predicted) | 1.295 (predicted) |
| 8-Chloronaphthalene-1-carboxylic acid | 4537-00-2 | C₁₁H₇ClO₂ | 206.628 | Carboxylic acid (1), Cl (8) | Not reported | Not reported |
| 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 | C₁₁H₈O₂ | 172.18 | Aldehyde (1), Hydroxyl (8) | Not reported | Not reported |
| 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester | 127265-99-0 | C₁₂H₉ClO₃ | 236.65 | Ester (2), Cl (8), Hydroxyl (4) | Not reported | Not reported |
Key Observations:
Positional Isomerism : The aldehyde group's position (1 vs. 2) significantly impacts electronic distribution. For example, 8-Chloronaphthalene-1-carboxaldehyde (CAS 129994-50-9) has a predicted boiling point of 334.7°C and density of 1.295 g/cm³ . The 2-carboxaldehyde isomer may exhibit similar values but with subtle differences due to altered resonance effects.
Functional Group Reactivity :
- Aldehydes (e.g., 8-Chloronaphthalene-1-carboxaldehyde) are highly reactive toward nucleophiles, enabling applications in condensation and cross-coupling reactions.
- Carboxylic acids (e.g., 8-Chloronaphthalene-1-carboxylic acid) exhibit acidity (pKa ~4-5) and are used in salt formation or decarboxylation reactions .
- Esters (e.g., methyl ester derivative) are less reactive than aldehydes but offer stability in protic environments .
Hydroxyl groups (e.g., 8-Hydroxynaphthalene-1-carboxaldehyde) introduce hydrogen-bonding capabilities, improving solubility in polar solvents .
Physical and Chemical Properties
- Boiling Points : Aldehydes generally have lower boiling points than carboxylic acids due to weaker intermolecular forces. The predicted boiling point of 334.7°C for 8-Chloronaphthalene-1-carboxaldehyde suggests strong dipole-dipole interactions .
- Density: Chlorinated derivatives like 8-Chloronaphthalene-1-carboxaldehyde (1.295 g/cm³) are denser than non-halogenated analogs due to chlorine's atomic mass .
- Environmental Persistence : Chlorinated naphthalenes are often persistent in the environment. The hydroxyl analog (8-Hydroxynaphthalene-1-carboxaldehyde) requires strict containment to prevent ecological release .
Biological Activity
8-Chloronaphthalene-2-carboxaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom on the naphthalene ring and an aldehyde functional group. Its molecular formula is , and it exhibits properties that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The potential anticancer activities of this compound have been explored in several studies. Compounds related to this structure have been identified as inhibitors of tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Notably, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase .
Enzyme Inhibition
This compound and its derivatives have been studied for their ability to inhibit key enzymes. For example, they can act as inhibitors of 5-lipoxygenase, which plays a role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory conditions .
Study 1: Antibacterial Activity
A study conducted on various naphthalene derivatives, including this compound, assessed their antibacterial potency against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as effective antibacterial agents.
Study 2: Anticancer Efficacy
In a preclinical study, this compound was tested for its anticancer effects on liver cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and loss of mitochondrial membrane potential.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
